
(1'',2''-Dimethyl-5''-ethyl)-delta6-tetrahydrocannabinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol is a synthetic cannabinoid compound It is structurally related to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol typically involves the cyclization of a suitable precursor molecule. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. The specific synthetic route can vary, but it generally involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
Industrial production of (1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol may involve large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process is designed to maximize yield and purity while minimizing the production of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
(1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of synthetic cannabinoids.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Explored for potential therapeutic applications, such as pain relief and anti-inflammatory effects.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds.
Wirkmechanismus
The mechanism of action of (1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol involves its interaction with cannabinoid receptors in the body, primarily CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. The compound exerts its effects by binding to these receptors and modulating their activity, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Delta-9-tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.
Delta-8-tetrahydrocannabinol (Delta-8-THC): A less potent isomer of THC.
Cannabidiol (CBD): A non-psychoactive cannabinoid with potential therapeutic benefits.
Uniqueness
(1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol is unique due to its specific structural modifications, which may result in different pharmacological properties compared to other cannabinoids. These modifications can affect its binding affinity to cannabinoid receptors and its overall biological activity.
Eigenschaften
CAS-Nummer |
343770-62-7 |
|---|---|
Molekularformel |
C25H40O2 |
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
(6aR,10aR)-6,6,9-trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C25H40O2/c1-7-8-9-10-17(3)18(4)19-14-22(26)24-20-13-16(2)11-12-21(20)25(5,6)27-23(24)15-19/h14-18,20-21,26H,7-13H2,1-6H3/t16?,17?,18?,20-,21-/m1/s1 |
InChI-Schlüssel |
DVCKIHJPADNIHA-BMCGFAJBSA-N |
Isomerische SMILES |
CCCCCC(C)C(C)C1=CC(=C2[C@@H]3CC(CC[C@H]3C(OC2=C1)(C)C)C)O |
Kanonische SMILES |
CCCCCC(C)C(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





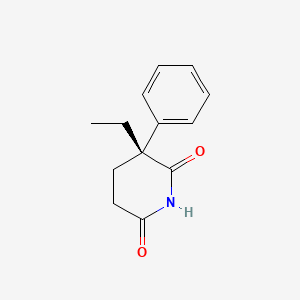
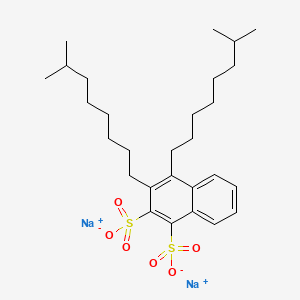
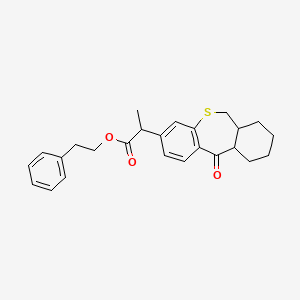
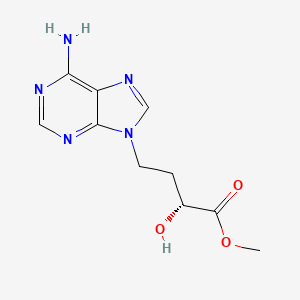
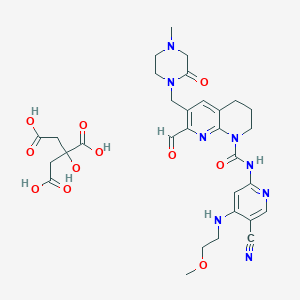

![zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride](/img/structure/B12768224.png)
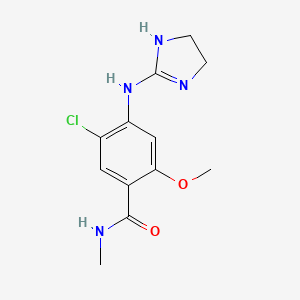
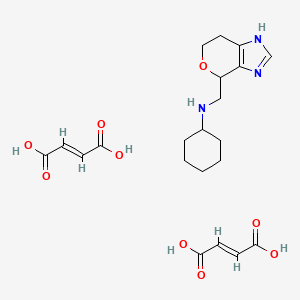
![2-[(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3S,4R,5R,6S)-3-[3-[(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-3,5-bis[2-(diethylamino)ethoxy]-6-[[(2S,3R,4R,5S,6R)-5-[2-(diethylamino)ethoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-hydroxyoxan-2-yl]oxymethyl]-5-[2-(diethylamino)ethoxy]-4,6-dihydroxyoxan-3-yl]oxy-2-hydroxypropoxy]-4,5,6-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyethyl-[2-(diethylamino)ethyl]-diethylazanium;sulfate](/img/structure/B12768232.png)

